molecular formula C6H8O2S B12917739 3-(Methanesulfinyl)-2-methylfuran CAS No. 672953-18-3

3-(Methanesulfinyl)-2-methylfuran

Cat. No.: B12917739
CAS No.: 672953-18-3
M. Wt: 144.19 g/mol
InChI Key: XZMZUKSSVBALFW-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylsulfinyl)furan is an organic compound with the molecular formula C6H8O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(methylsulfinyl)furan typically involves the reaction of 2-methylfuran with a sulfoxide compound under controlled conditions. One common method is the oxidation of 2-methyl-3-(methylthio)furan using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of 2-Methyl-3-(methylsulfinyl)furan may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize catalytic systems to facilitate the oxidation reaction, ensuring high conversion rates and product purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylsulfinyl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the sulfoxide group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of 2-methyl-3-(methylthio)furan.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-3-(methylsulfinyl)furan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(methylsulfinyl)furan involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(methylsulfinyl)furan is unique due to the presence of both a methyl group and a sulfoxide group on the furan ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from other similar compounds .

Properties

CAS No.

672953-18-3

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

2-methyl-3-methylsulfinylfuran

InChI

InChI=1S/C6H8O2S/c1-5-6(9(2)7)3-4-8-5/h3-4H,1-2H3

InChI Key

XZMZUKSSVBALFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)S(=O)C

Origin of Product

United States

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